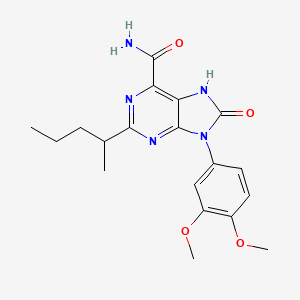

9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(3,4-Dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine derivative characterized by a 3,4-dimethoxyphenyl group at position 9 and a branched pentan-2-yl chain at position 2 of the purine core. The 8-oxo moiety and carboxamide group at position 6 contribute to its unique electronic and hydrogen-bonding properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-8-oxo-2-pentan-2-yl-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-5-6-10(2)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)11-7-8-12(27-3)13(9-11)28-4/h7-10H,5-6H2,1-4H3,(H2,20,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRFIGXVTDCJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine precursor with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as alkylation with pentan-2-yl halide and subsequent amide formation with an appropriate amine source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or bases, can enhance the efficiency of the reactions. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-Dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the purine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halides, sulfonates, or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(3,4-Dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral properties.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Substituent Variations at Position 2

The pentan-2-yl group in the target compound distinguishes it from analogues with smaller or aromatic substituents:

- However, the aliphatic pentan-2-yl chain in the target compound may confer higher lipophilicity, influencing membrane permeability .

Substituent Variations at Position 9

The 3,4-dimethoxyphenyl group contrasts with other aryl substituents:

- 3-Hydroxy-3-methoxyphenyl analogue (): The hydroxyl group in this derivative enhances polarity and hydrogen-bonding capacity, which might improve aqueous solubility but reduce blood-brain barrier penetration compared to the dimethoxy groups in the target compound .

- 4-(tert-Butyl)phenyl analogue (): The tert-butyl group introduces significant steric hindrance and electron-donating effects, which could stabilize hydrophobic interactions but limit conformational flexibility during binding .

Additional Modifications

- 7-Benzyl and 7-ethyl derivatives (): Substitutions at position 7 (e.g., benzyl or ethyl groups) alter the compound’s planarity and steric profile. For instance, a benzyl group may enhance binding to aromatic-rich enzyme pockets, whereas the target compound’s unsubstituted 7H-purine core offers simpler synthetic accessibility .

Data Table: Structural and Theoretical Properties of Analogues

Implications for Drug Design

- Lipophilicity : The pentan-2-yl chain in the target compound likely improves membrane permeability compared to polar analogues (e.g., ), but may increase off-target binding risks.

- Metabolic Stability : Bulkier substituents (e.g., tert-butyl in ) could slow hepatic clearance, whereas smaller groups (e.g., methyl in ) may lead to faster degradation .

- Synthetic Complexity : The dimethoxyphenyl group requires precise functionalization, contrasting with simpler halogenated or alkylated derivatives ().

Biological Activity

9-(3,4-dimethoxyphenyl)-8-oxo-2-(pentan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide, also known by its CAS number 899970-61-7, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.

The molecular formula of this compound is with a molecular weight of approximately 385.4 g/mol. The structural characteristics include a purine core modified with a dimethoxyphenyl group and a pentanoyl side chain, which could influence its solubility and interaction with biological molecules.

| Property | Value |

|---|---|

| CAS Number | 899970-61-7 |

| Molecular Formula | C19H23N5O4 |

| Molecular Weight | 385.4 g/mol |

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates several potential therapeutic avenues:

- Antiviral Activity : Some purine derivatives have been studied for their antiviral properties. Compounds similar to 9-(3,4-dimethoxyphenyl)-8-oxo have shown efficacy against viral infections by inhibiting viral replication mechanisms.

- Antitumor Potential : The structural similarity to other known antitumor agents suggests that this compound may possess cytotoxic effects against certain cancer cell lines. Further studies are required to elucidate its mechanism of action and specificity.

- Enzyme Inhibition : Preliminary studies indicate that compounds in this class may act as inhibitors of specific enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and survival.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Antiviral Efficacy : A study on purine derivatives demonstrated that modifications at the 8-position can enhance selectivity for viral enzymes over human enzymes, which could minimize side effects while maximizing antiviral efficacy .

- Cytotoxicity Testing : In vitro assays have shown that structurally similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that further exploration of this compound's effects on cell viability and proliferation is warranted .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Nucleotide Synthesis : By mimicking natural substrates, this compound may competitively inhibit enzymes involved in nucleotide synthesis pathways.

- Modulation of Cellular Signaling Pathways : The presence of the dimethoxyphenyl group may allow for interaction with specific receptors or signaling pathways, influencing cellular responses.

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Step | Optimal Conditions | Yield Range | Key References |

|---|---|---|---|

| Cyclization | DMF, 70°C, 12 h, Pd(OAc)₂ catalyst | 60–75% | |

| Amidation | THF, RT, EDC/HOBt coupling | 80–90% |

Q. Table 2: Common Analytical Techniques and Applications

| Technique | Application | Example Data |

|---|---|---|

| LC-MS (ESI+) | Purity assessment, stability studies | [M+H]⁺ = 428.19 (calc. 427.18) |

| ¹H NMR | Regiochemical confirmation | δ 8.21 (s, 1H, purine-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.